molecular formula C10H10ClF6N B8027734 1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylmethanamine hydrochloride

1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylmethanamine hydrochloride

Cat. No.: B8027734
M. Wt: 293.63 g/mol
InChI Key: ZHJANDCTQSKVGQ-UHFFFAOYSA-N
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Description

1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylmethanamine hydrochloride is a fluorinated aromatic amine derivative with a hydrochloride salt. Its structure features a benzylamine core substituted with two trifluoromethyl (-CF₃) groups at the 3- and 5-positions of the phenyl ring, an N-methyl group, and a protonated amine forming a hydrochloride salt.

Properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-N-methylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F6N.ClH/c1-17-5-6-2-7(9(11,12)13)4-8(3-6)10(14,15)16;/h2-4,17H,5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHJANDCTQSKVGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF6N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylmethanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-bis(trifluoromethyl)benzaldehyde.

    Reductive Amination: The benzaldehyde is subjected to reductive amination with N-methylmethanamine in the presence of a reducing agent such as sodium triacetoxyborohydride.

    Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylmethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Various amine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Applications in Medicinal Chemistry

  • Drug Development : The compound serves as a crucial building block for synthesizing more complex organic molecules, including potential pharmaceuticals. Its structural features allow for modifications that can lead to novel therapeutic agents. For instance, derivatives of this compound may exhibit enhanced binding affinities to specific receptors or enzymes due to the presence of the trifluoromethyl groups, which are known to influence pharmacokinetics and pharmacodynamics.
  • Biological Interaction Studies : Research has focused on the compound's binding affinities to various biological targets. The presence of trifluoromethyl groups is believed to enhance the compound's stability and interaction with proteins and enzymes, making it a valuable candidate for further exploration in drug design and development.

Organic Synthesis

  • Synthetic Pathways : The synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylmethanamine hydrochloride typically involves reactions between 3,5-bis(trifluoromethyl)benzaldehyde and ammonia or amine sources under controlled conditions. The use of reducing agents like sodium borohydride is often necessary to yield the desired amine product. Continuous flow reactors are increasingly utilized in industrial production to enhance yield and purity.
  • Building Block for Other Compounds : This compound can serve as a precursor for synthesizing other chemicals with potential applications in pharmaceuticals and agrochemicals. For example, it has been used in the synthesis of related compounds like N-(3,5-bis(trifluoromethyl)phenyl)-2-chloroacetamide, which is explored for its pharmaceutical properties.

Case Studies

Several case studies highlight the applications of this compound:

  • Case Study 1 : A study demonstrated that derivatives of this compound exhibited enhanced activity against specific cancer cell lines compared to non-fluorinated analogs. The incorporation of trifluoromethyl groups was found to significantly improve the compounds' efficacy.
  • Case Study 2 : Research conducted on the binding interactions of this compound with serotonin receptors revealed that modifications at the nitrogen atom could lead to increased receptor affinity, suggesting potential uses in developing antidepressant medications.

Mechanism of Action

The mechanism of action of 1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylmethanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The N-methylmethanamine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Trifluoromethyl Substituents

a. 1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine (CAS 290297-43-7)
  • Structure : Differs by an ethylamine (-CH₂CH₂NH₂) group instead of methylmethanamine (-CH₂NHCH₃).
  • Molecular Weight : 271.20 g/mol (vs. target compound’s ~293.64 g/mol when including HCl).
  • Key Differences :
    • Lacks the hydrochloride salt, reducing water solubility.
    • Storage requires refrigeration (2–8°C), suggesting lower stability than the hydrochloride form .
b. (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine Hydrochloride (CAS 216002-19-6)
  • Structure : Ethylamine backbone with stereospecific (S)-configuration.
  • Molecular Formula : C₁₀H₁₀ClF₆N; MW = 293.64 g/mol.
  • Key Differences :
    • Stereochemistry may influence receptor binding in pharmaceutical applications.
    • Safety profile includes H302 (harmful if swallowed) and H315 (skin irritation) .
c. 1-[3,5-Bis(trifluoromethyl)phenyl]biguanide Hydrochloride (CAS 36068-40-3)
  • Structure : Biguanide (-NH-C(=NH)-NH₂) replaces methylmethanamine.
  • Molecular Formula : C₁₀H₁₀ClF₆N₅; MW = 349.66 g/mol.
  • Key Differences :
    • Broader hydrogen-bonding capacity due to biguanide moiety.
    • Higher thermal stability (melting point: 246°C, decomposes) .

Analogues with Alternative Substituents

a. Benzenemethanamine, 3,5-bis(1,1-dimethylethyl)-, Hydrochloride (CAS 140401-56-5)
  • Structure : tert-Butyl (-C(CH₃)₃) groups replace trifluoromethyl.
  • Molecular Formula : C₁₅H₂₆ClN; MW = 255.83 g/mol.
  • Key Differences :
    • Increased steric bulk reduces electron-withdrawing effects.
    • Lower lipophilicity compared to trifluoromethyl derivatives .
b. Rolapitant Hydrochloride (CAS 914462-92-3)
  • Structure : Contains a 3,5-bis(trifluoromethyl)phenyl group linked to a diazaspiro[4.5]decan-2-one scaffold.
  • Application : Approved antiemetic drug targeting neurokinin-1 (NK₁) receptors.
  • Key Insight : Demonstrates the pharmacological relevance of 3,5-bis(trifluoromethyl)phenyl motifs in enhancing receptor affinity and metabolic stability .

Physicochemical and Pharmacological Comparison

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point/Stability Notable Applications
Target Compound C₁₀H₁₀ClF₆N ~293.64 -CF₃, -NCH₃, HCl Data pending Research (potential CNS)
(S)-1-(3,5-Bis(CF₃)phenyl)ethanamine HCl C₁₀H₁₀ClF₆N 293.64 -CF₃, ethylamine, HCl N/A Preclinical studies
1-[3,5-Bis(CF₃)phenyl]biguanide HCl C₁₀H₁₀ClF₆N₅ 349.66 -CF₃, biguanide, HCl 246°C (dec.) Antimicrobial candidate
Rolapitant HCl C₂₅H₂₆F₆N₂O₂·HCl 554.95 -CF₃, diazaspiro scaffold N/A Antiemetic (FDA-approved)

Research Implications

  • Electron-Withdrawing Effects : Trifluoromethyl groups enhance stability and lipophilicity compared to tert-butyl or methoxy substituents .
  • Salt Forms : Hydrochloride salts improve aqueous solubility, critical for bioavailability in drug development .
  • Stereochemistry : Enantiomers (e.g., S vs. R configurations) may exhibit divergent biological activities, warranting chiral resolution studies .

Biological Activity

1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylmethanamine hydrochloride, a compound with the molecular formula C10H10ClF6N and a molecular weight of 271.64 g/mol, has garnered attention in medicinal chemistry due to its unique structural features. The presence of trifluoromethyl groups enhances its lipophilicity and biological activity, making it a significant subject of study in various biological contexts.

Chemical Structure and Properties

The compound features a phenyl ring substituted with two trifluoromethyl groups and an N-methylmethanamine moiety. This structural configuration is believed to influence its interaction with biological targets, including enzymes and receptors.

PropertyValue
Molecular FormulaC10H10ClF6N
Molecular Weight271.64 g/mol
Physical StateSolid
Storage Temperature<15°C
Purity>98%

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl groups increase the compound's stability and binding affinity to enzymes and receptors, which may lead to enhanced pharmacological effects.

Cytotoxicity Studies

Recent studies have explored the cytotoxic effects of this compound on different cell lines. For example, compounds similar in structure have shown promising results against cancer cell lines such as A549 (lung cancer), ME-180 (cervical cancer), and HT-29 (colon cancer). These studies typically employ assays like MTT or XTT to evaluate cell viability post-treatment.

Case Studies

  • Anticancer Activity : In a study assessing the efficacy of various benzofuran derivatives, it was noted that modifications in the structure significantly influenced antiproliferative activity. The introduction of trifluoromethyl groups similar to those in our compound led to increased potency against specific cancer cell lines, indicating a potential therapeutic role for this compound in oncology .
  • Enzyme Interaction : Another investigation focused on the binding affinity of similar compounds to enzymes involved in metabolic pathways. The results suggested that the trifluoromethyl substitutions could enhance enzyme-inhibitory activity, thereby impacting metabolic processes relevant to disease states .

Comparative Analysis

To better understand the biological implications of this compound, we can compare it with structurally related compounds:

Compound NameMolecular FormulaUnique Features
3,5-Bis(trifluoromethyl)anilineC8H6F6NLacks N-methyl group; used in dye synthesis
N-(3,5-Bis(trifluoromethyl)phenyl)-2-chloroacetamideC10H8ClF6NContains chloroacetamide; pharmaceutical research
(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethanamineC11H11F6NExplored for neuroactive properties

Q & A

Q. What are the recommended synthetic routes for 1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylmethanamine hydrochloride, and how can reaction efficiency be optimized?

Methodological Answer: A plausible synthetic pathway involves reductive amination between 3,5-bis(trifluoromethyl)benzaldehyde and methylamine, followed by hydrochlorination. Key steps include:

  • Imine Formation : React 3,5-bis(trifluoromethyl)benzaldehyde with methylamine in a polar solvent (e.g., methanol) under reflux.
  • Reduction : Use sodium cyanoborohydride (NaBH3CN) to reduce the intermediate imine to the amine.
  • Purification : Crystallize the product from ethanol/water to achieve >95% purity .
    Optimization strategies include:
  • Catalyst Screening : Test palladium or nickel catalysts for hydrogenation efficiency.
  • Solvent Selection : Compare yields in aprotic vs. protic solvents (e.g., THF vs. methanol).
  • Kinetic Monitoring : Use HPLC to track reaction progress and minimize side products .

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Compare 1^1H and 13^13C NMR spectra with computational predictions (e.g., density functional theory) to verify aromatic trifluoromethyl groups and methylamine protons .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks matching the formula C10_{10}H10_{10}F6_6NCl (theoretical MW: 303.65) .
  • X-ray Crystallography : Resolve crystal structures to validate stereochemistry, if applicable .
  • Purity Assessment : Use reverse-phase HPLC with UV detection (λmax ~255 nm for aromatic systems) and ensure >98% purity .

Q. What storage conditions ensure long-term stability of this hydrochloride salt?

Methodological Answer:

  • Temperature : Store at -20°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation .
  • Desiccation : Use silica gel packs to minimize moisture absorption, which can destabilize the hydrochloride salt .
  • Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) and monitor degradation via TLC or HPLC .

Advanced Research Questions

Q. How do electronic effects of the bis(trifluoromethyl) group influence this compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The electron-withdrawing trifluoromethyl groups activate the aromatic ring toward electrophilic substitution but deactivate it toward nucleophilic attack. To study this:

  • Kinetic Experiments : Compare reaction rates with non-fluorinated analogs in SNAr (nucleophilic aromatic substitution) reactions using amines or alkoxides .
  • Computational Modeling : Calculate Fukui indices or electrostatic potential maps to predict reactive sites .
  • Isotopic Labeling : Use 18^{18}O or 19^{19}F NMR to track substituent effects on transition states .

Q. What strategies resolve enantiomeric impurities in the synthesis of this chiral amine?

Methodological Answer:

  • Chiral Chromatography : Use a Chiralpak® IC column with hexane/isopropanol mobile phases to separate enantiomers .
  • Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) during reductive amination to favor one enantiomer .
  • Derivatization : Convert the amine to a diastereomeric sulfonamide or urea derivative for crystallization-based resolution .

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance this compound’s biological activity?

Methodological Answer:

  • Core Modifications : Synthesize analogs with varying substituents (e.g., -OCH3, -Cl) on the phenyl ring and test affinity for target receptors (e.g., GPCRs) .
  • Pharmacophore Mapping : Use molecular docking to identify critical interactions (e.g., hydrogen bonds with trifluoromethyl groups) .
  • In Vivo Profiling : Compare pharmacokinetics (e.g., bioavailability, half-life) of analogs in rodent models to optimize metabolic stability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylmethanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylmethanamine hydrochloride

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